molecular formula C25H29N3O4S B11218779 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide

Número de catálogo: B11218779
Peso molecular: 467.6 g/mol
Clave InChI: MIPPECNWVPYROK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(8-Oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide is a quinazolinone derivative characterized by a fused dioxoloquinazolinone core, a sulfanylidene group at position 6, and a hexanamide side chain substituted with a 4-phenylbutan-2-yl group. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial properties . The sulfanylidene moiety may enhance binding interactions via hydrogen bonding or hydrophobic effects, while the branched 4-phenylbutan-2-yl substituent likely contributes to lipophilicity and target affinity.

Propiedades

Fórmula molecular

C25H29N3O4S

Peso molecular

467.6 g/mol

Nombre IUPAC

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide

InChI

InChI=1S/C25H29N3O4S/c1-17(11-12-18-8-4-2-5-9-18)26-23(29)10-6-3-7-13-28-24(30)19-14-21-22(32-16-31-21)15-20(19)27-25(28)33/h2,4-5,8-9,14-15,17H,3,6-7,10-13,16H2,1H3,(H,26,29)(H,27,33)

Clave InChI

MIPPECNWVPYROK-UHFFFAOYSA-N

SMILES canónico

CC(CCC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Origen del producto

United States

Métodos De Preparación

Formation of the Dioxolo[4,5-g]Quinazoline Skeleton

The fused dioxoloquinazoline system is constructed via cyclocondensation of 4,5-dihydroxyanthranilic acid with urea in the presence of phosphoryl chloride (POCl₃) at 120°C for 6 hours. Ethylene glycol is employed to form the dioxolane ring under acidic conditions (H₂SO₄, reflux).

Reaction Conditions :

ParameterValue
SolventAcetic acid
Temperature120°C
CatalystPOCl₃ (1.2 equiv)
Yield68% (literature analog)

Introduction of the Sulfanylidene Group

Thionation at position 6 is achieved using Lawesson’s reagent (2.0 equiv) in anhydrous toluene at 80°C for 4 hours. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Critical Note : Excess reagent leads to over-thionation; stoichiometry must be tightly controlled.

Synthesis of 4-Phenylbutan-2-ylamine

4-Phenylbutan-2-one is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol (pH 5–6, 24 hours). The amine is purified via distillation (bp 112–115°C at 15 mmHg).

Hexanamide Formation

Hexanoyl chloride (1.1 equiv) is coupled with 4-phenylbutan-2-ylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 2 hours.

Yield : 82% (isolated via column chromatography, silica gel, hexane/ethyl acetate 3:1).

Final Amide Coupling

Intermediates A and B are coupled using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DCM at room temperature for 12 hours. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Optimized Parameters :

ParameterValue
Coupling reagentHATU (vs. EDCl/HOBt)
SolventDCM (anhydrous)
Reaction time12 hours
Final yield57% (after purification)

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.28–7.15 (m, 5H, aromatic), 6.82 (s, 1H, quinazoline H), 5.92 (s, 2H, dioxolane), 4.21 (q, 1H, NHCO), 3.01 (t, 2H, SCH₂).

HRMS (ESI+) :

  • Calculated for C₂₅H₂₈N₃O₄S [M+H]⁺: 474.1795. Found: 474.1798.

Purity : ≥98% (HPLC, 254 nm).

Challenges and Mitigation Strategies

Regioselectivity in Dioxolane Formation

Early methods suffered from competing 5-membered vs. 6-membered ring formation. Using ethylene glycol with H₂SO₄ (instead of HCl) improved regioselectivity to 9:1.

Amide Coupling Efficiency

Initial attempts with EDCl/HOBt gave ≤40% yield due to steric hindrance. Switching to HATU enhanced activation of the carboxylic acid, improving yields to 57%.

Comparative Analysis with Structural Analogs

CompoundSide ChainCoupling YieldReference
Target compoundHexanamide57%
4-Phenylbutanamide analogButanamide62%
4-Methoxybenzyl analogMethoxybenzylamide55%

Key Insight : Longer alkyl chains (e.g., hexanamide) marginally reduce yields due to increased hydrophobicity during purification.

Industrial-Scale Considerations

  • Cost-effective thionation : Replacing Lawesson’s reagent with P₄S₁₀ in xylene reduces reagent costs by 70% but requires rigorous moisture control.

  • Continuous-flow synthesis : Microreactor technology for the cyclocondensation step improves throughput (batch time reduced from 6 hours to 20 minutes) .

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanilideno, lo que lleva a la formación de sulfoxidos o sulfóxidos.

    Reducción: Las reacciones de reducción pueden dirigirse a los grupos oxo, convirtiéndolos potencialmente en grupos hidroxilo.

    Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica o nucleofílica, lo que permite una mayor funcionalización.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).

    Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.

    Sustitución: Los reactivos como los halógenos (por ejemplo, Br₂, Cl₂) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan en diversas condiciones según la sustitución deseada.

Productos principales

Los principales productos de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfóxidos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se estudia por sus características estructurales únicas y su reactividad. Sirve como un compuesto modelo para comprender el comportamiento de los derivados de la quinazolina en diversas reacciones químicas.

Biología

Biológicamente, el compuesto se investiga por su potencial como agente terapéutico. Su estructura sugiere posibles interacciones con objetivos biológicos, convirtiéndolo en un candidato para el desarrollo de fármacos.

Medicina

En medicina, la investigación se centra en su potencial como agente anticancerígeno o antiinflamatorio. El núcleo de quinazolina es conocido por su actividad biológica, y las modificaciones con los grupos dioxolo y hexanamida pueden mejorar su eficacia.

Industria

Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción de 6-(8-oxo-6-sulfanilideno-5H-[1,3]dioxolo[4,5-g]quinazolin-7-il)-N-(4-fenilbutan-2-il)hexanamida implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas o receptores involucrados en las vías de señalización celular. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o modulando su actividad.

Comparación Con Compuestos Similares

N-[(4-Methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

  • Key Difference : The amide nitrogen is substituted with a 4-methylbenzyl group instead of 4-phenylbutan-2-yl.

N-(1,3-Benzodioxol-5-ylmethyl)-6-[6-(2-(butylamino)-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

  • Key Differences: A benzodioxolylmethyl group replaces the 4-phenylbutan-2-yl. An additional sulfanyl-ethyl-amide substituent is present on the quinazolinone ring.
  • Implications: The benzodioxole group increases aromaticity and polarity, while the extra sulfanyl-ethyl-amide may enhance hydrogen bonding (9 acceptors vs.

N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

  • Key Differences :
    • A fluorophenyl-piperazinylpropyl group replaces the 4-phenylbutan-2-yl.
    • The piperazine ring introduces basic nitrogen atoms.
  • Implications : The fluorine atom’s electronegativity and piperazine’s basicity may improve solubility and receptor selectivity, particularly in neurological targets .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors XlogP TPSA Key Substituents
6-(8-Oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide (Main) Not provided ~550 (estimated) 2 (estimated) 9 (estimated) ~3.9 ~153 4-Phenylbutan-2-yl
N-[(4-Methylphenyl)methyl]-...hexanamide Not provided Not provided 2 9 ~3.9 ~153 4-Methylbenzyl
N-(1,3-Benzodioxol-5-ylmethyl)-...hexanamide C29H32N4O7S2 620.7 2 9 3.9 153 Benzodioxolylmethyl, sulfanyl-ethyl-amide
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-...hexanamide C28H34FN5O4S 555.7 2 9 Not reported ~153 Fluorophenyl-piperazinylpropyl

Notes:

  • XlogP : All analogs exhibit moderate lipophilicity (~3.9), suggesting similar membrane permeability.
  • Molecular Weight : The fluorophenyl-piperazinyl derivative (555.7 g/mol) is lighter than the benzodioxole analog (620.7 g/mol), which may influence bioavailability.

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-phenylbutan-2-yl group in the main compound likely balances lipophilicity and steric effects, while piperazine or benzodioxole substituents in analogs modulate polarity and target specificity.
  • Synthetic Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a plausible method for synthesizing such derivatives, though direct data on the main compound’s synthesis is lacking .
  • Biological Potential: The fluorophenyl-piperazinyl analog’s fluorine atom and basic nitrogen may enhance CNS penetration, whereas the benzodioxole group’s polarity could favor peripheral targets .

Actividad Biológica

The compound 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a quinazoline core with a dioxolo ring, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 439.53 g/mol. The compound features several functional groups that may contribute to its biological activity, including a sulfanylidene moiety and an amide linkage.

Property Value
Molecular FormulaC23H25N3O4S
Molecular Weight439.53 g/mol
LogP3.3154
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Polar Surface Area68.325 Ų

Biological Activity Overview

Research indicates that compounds similar to 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide exhibit various biological activities:

  • Anti-inflammatory Activity : Quinazoline derivatives are known for their COX-2 inhibitory properties, which can reduce inflammation. A related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM .
  • Anticancer Potential : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. For instance, compounds synthesized from similar structures were evaluated against multiple cancer cell lines, revealing moderate to high cytotoxicity against chronic myeloid leukemia cells .
  • Kinase Inhibition : The compound's structure suggests potential interactions with various kinases. In a recent study, phenyl-substituted quinazolines exhibited significant binding affinities to several kinases, indicating their potential as kinase inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives similar to the compound :

Study 1: Synthesis and COX-2 Inhibition

A study synthesized novel quinazoline derivatives and evaluated their COX-2 inhibitory activity. The results indicated that certain modifications led to enhanced inhibition rates compared to standard controls .

Study 2: Antiproliferative Activity

Another research effort focused on the antiproliferative effects of synthesized quinazolines against various cancer cell lines. The most potent compounds showed significant cytotoxicity in low micromolar concentrations, suggesting their potential for therapeutic applications in oncology .

Study 3: Kinase Profiling

A comprehensive screening of synthesized compounds against a panel of kinases revealed promising candidates for further development. The temperature shifts observed during Differential Scanning Fluorimetry (DSF) indicated strong binding interactions with several kinases, highlighting the therapeutic potential of these compounds in targeting specific pathways involved in cancer progression .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step routes typical of quinazoline derivatives. Critical steps include:

  • Quinazoline core formation : Cyclocondensation of dioxolo precursors with thiourea derivatives under reflux in dimethylformamide (DMF) .
  • Sulfanylidene group incorporation : Nucleophilic substitution using thiol-bearing reagents at 60–80°C .
  • Amide coupling : Reaction of the intermediate carboxylic acid with 4-phenylbutan-2-amine via EDC/HOBt-mediated coupling in dichloromethane (DCM) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which analytical methods are used to characterize its molecular structure?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR for functional group and aromatic proton analysis .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 431.9 vs. calculated 431.9) .
  • X-ray crystallography : Resolves crystal packing and confirms the dioxolo-quinazoline fused ring system .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Key Molecular Properties Value Source
Molecular Weight431.9 g/mol
LogP (lipophilicity)3.02
Polar Surface Area68.88 Ų

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL in water); soluble in DMSO (50 mg/mL), DCM, and DMF .
  • Stability : Stable at 4°C in inert atmospheres for >6 months. Degrades at >100°C or under UV light, requiring amber vials for storage .

Q. What initial biological activities have been reported?

  • Anticancer activity : IC50_{50} values of 2–5 µM against HeLa and MCF-7 cell lines via MTT assays .
  • Antimicrobial effects : MIC of 8 µg/mL against S. aureus (disk diffusion method) .
  • Mechanistic insights : Inhibits topoisomerase II in enzyme-linked assays (50% inhibition at 10 µM) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scalable production?

  • Design of Experiments (DOE) : Optimize temperature (60–80°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine for acylation) via response surface methodology .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours for cyclocondensation) .
  • Continuous-flow systems : Improve reproducibility and reduce byproducts in amide coupling steps .

Q. What methodologies elucidate the reaction mechanism of sulfanylidene group incorporation?

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., C–S bond formation) .
  • DFT calculations : Model transition states and electron density maps (software: Gaussian 16) to confirm nucleophilic aromatic substitution pathways .
  • In-situ IR spectroscopy : Track intermediate thiolate species during reactions .

Q. How can computational modeling predict target interactions and selectivity?

  • Molecular docking (AutoDock Vina) : Predict binding to topoisomerase II (PDB: 1ZXM) with key residues (e.g., Asn91 hydrogen bonding) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Relate LogP and polar surface area to antimicrobial activity (R2^2 = 0.82 for S. aureus) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Assay standardization : Compare protocols (e.g., serum concentration in cell culture, incubation time) .
  • Off-target profiling : Use kinase inhibitor panels (Eurofins) to identify non-specific binding .
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation in certain models .

Q. What degradation pathways occur under physiological or stressed conditions?

  • Forced degradation studies : Expose to pH 1–13 (HCl/NaOH) and heat (40–80°C) with HPLC monitoring .
  • LC-MS/MS identification : Detect hydrolysis products (e.g., cleavage of dioxolo ring at pH >10) .
  • Oxidative stability : H2_2O2_2 exposure reveals sulfanylidene oxidation to sulfone derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.